Benzyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate
Description
Significance of Bridged Nitrogen-Containing Scaffolds in Organic Synthesis and Chemical Biology
Bridged nitrogen-containing scaffolds, often referred to as bridgehead nitrogen heterocycles, are prominent structural motifs in both synthetic chemistry and medicinal chemistry. rsc.org These structures are integral components of numerous natural products that exhibit a wide range of biological activities. rsc.orgnih.gov The inherent three-dimensional arrangement of these scaffolds imparts a high degree of structural complexity. nih.gov
This structural rigidity can have a favorable impact on the pharmacokinetic properties of potential drug candidates, for instance by increasing metabolic stability and reducing lipophilicity. nih.gov In the realm of organic synthesis, these nitrogenous frameworks serve as crucial building blocks for the assembly of more intricate molecules and are also employed as chiral auxiliaries. nih.gov The synthesis of these complex scaffolds is an active area of research, with transition metal-catalyzed C-H bond activation being a frequently utilized strategy. rsc.orgresearchgate.net The prevalence of nitrogen atoms in FDA-approved drugs underscores the importance of these structural motifs. rsc.org
Overview of 2,5-Diazabicyclo[2.2.2]octane Derivatives in Contemporary Research
The 2,5-diazabicyclo[2.2.2]octane core is a bicyclic system characterized by a rigid framework. The synthesis of this particular bicyclo[2.2.2]octane system can present challenges due to inherent ring strain. researchgate.net A notable synthetic route to access these structures is the Dieckmann-analogous cyclization. researchgate.netresearchgate.net
Derivatives of 2,5-diazabicyclo[2.2.2]octane are of considerable interest as conformationally constrained analogs of piperazines. researchgate.net Their rigid nature allows for the precise spatial arrangement of substituents, which is highly advantageous for structure-activity relationship (SAR) studies in drug discovery. nih.govresearchgate.net For example, these derivatives have been synthesized and evaluated as potential kappa-opioid receptor (KOR) agonists. researchgate.netrsc.org
Research Trajectory and Significance of Benzyl (B1604629) 2,5-diazabicyclo[2.2.2]octane-2-carboxylate
Benzyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate is a specific derivative within this class of compounds. It possesses a unique bicyclic structure that incorporates two nitrogen atoms within the bicyclo[2.2.2]octane skeleton, further functionalized with a benzyl group and a carboxylate moiety.
| Property | Value |
|---|---|
| Molecular Formula | C14H18N2O2 |
| Molecular Weight | ~246.30 g/mol |
In the field of organic synthesis, this compound is utilized for its catalytic properties. It can act as a catalyst in a variety of organic transformations, including cycloaddition reactions, rearrangements, and both electrophilic and nucleophilic substitutions. Its function as a catalyst is attributed to its ability to stabilize transition states, thereby increasing reaction rates and selectivity. Furthermore, it serves as a valuable building block for the synthesis of more complex molecules, such as 1,4-disubstituted piperazines, which are significant in pharmaceutical chemistry. Investigations into the derivatives of this compound have suggested potential biological activities that could be explored for the development of new therapeutic agents.
| Application Type | Description |
|---|---|
| Electrophilic Substitution | Aids in the addition of electrophiles to nucleophiles. |
| Nucleophilic Substitution | Increases the reactivity of nucleophiles. |
| Cycloaddition | Promotes the formation of cyclic structures from linear precursors. |
| Rearrangement Reactions | Catalyzes the structural rearrangement of molecules. |
Structure
3D Structure
Properties
IUPAC Name |
benzyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c17-14(18-10-11-4-2-1-3-5-11)16-9-12-6-7-13(16)8-15-12/h1-5,12-13,15H,6-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLRRVAJWVRVYFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(C1CN2)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformations of Benzyl 2,5 Diazabicyclo 2.2.2 Octane 2 Carboxylate
Reactions at the Benzyl (B1604629) Carbamate (B1207046) Moiety of Benzyl 2,5-Diazabicyclo[2.2.2]octane-2-carboxylate
The benzyl carbamate (Cbz) group is a widely used protecting group for amines due to its stability under various conditions and its susceptibility to selective cleavage.
The removal of the Cbz group from the 2,5-diazabicyclo[2.2.2]octane nitrogen is a critical step in the synthesis of derivatives functionalized at this position. Several methods are available for this deprotection, with catalytic hydrogenolysis being the most common. This method offers mild reaction conditions and clean conversion to the free amine. Other nucleophilic and Lewis acid-mediated protocols have also been developed to accommodate substrates with sensitive functionalities that are incompatible with hydrogenolysis. organic-chemistry.org
For instance, aluminum chloride (AlCl₃) in a fluorinated solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can effectively deprotect N-Cbz groups at room temperature, showing good tolerance for other functional groups. organic-chemistry.org Another approach involves the use of 2-mercaptoethanol (B42355) in the presence of a base, which provides a nucleophilic deprotection pathway suitable for sensitive molecules. organic-chemistry.org
Table 1: Reagents for Cbz Group Cleavage
| Reagent/Condition | Description | Reference |
|---|---|---|
| H₂, Pd/C | The most common method, involving catalytic hydrogenation. It is clean and efficient but not compatible with reducible functional groups like alkenes or alkynes. | organic-chemistry.org |
| AlCl₃ in HFIP | A Lewis acid-mediated method that is cost-effective and can be performed at room temperature. It shows good functional group tolerance, including for O- and N-benzyl groups. | organic-chemistry.org |
| 2-Mercaptoethanol, K₃PO₄ in DMA | A nucleophilic deprotection method suitable for substrates with sensitive functionalities that cannot withstand standard hydrogenolysis or strong acidic/basic conditions. | organic-chemistry.org |
While cleavage is the most common reaction, the carbamate moiety itself can undergo transformations. Organic carbamates are a significant class of compounds used as intermediates in organic synthesis and as protecting groups in peptide chemistry. researchgate.net The synthesis of carbamates can be achieved through various methods, including phosgene-free routes involving the direct C-H bond activation of formamides. researchgate.net For instance, copper-catalyzed oxidative coupling of formamides with phenols or their derivatives can yield carbamates. researchgate.net Such methodologies could potentially be adapted to modify the existing benzyl carbamate group on the diazabicyclo[2.2.2]octane core, although this is not a commonly reported transformation for this specific molecule.
Computational studies have also explored the mechanism of iridium-catalyzed formation of allylic carbamates from carbon dioxide, an amine, and an allyl chloride, where 1,4-diazabicyclo[2.2.2]octane (DABCO) acts as a base to facilitate the in-situ formation of the nucleophilic carbamate from CO₂ and the amine. acs.org This highlights the fundamental reactivity of the components that form the carbamate group.
Transformations of the 2,5-Diazabicyclo[2.2.2]octane Core
The rigid 2,5-diazabicyclo[2.2.2]octane skeleton can undergo significant structural changes and can be functionalized at its unsubstituted positions.
The 2,5-diazabicyclo[2.2.2]octane framework can be formed through the skeletal rearrangement of other bicyclic systems. Research has shown that 3,8-diazabicyclo[3.2.1]octanes can rearrange to the more thermodynamically stable 2,5-diazabicyclo[2.2.2]octane structure via a Wagner-Meerwein type of rearrangement. nih.govacs.org This transformation typically occurs under acidic conditions, where protonation of an enamide moiety initiates the skeletal shift. nih.gov
Conversely, the robust 2,5-diazabicyclo[2.2.2]octane ring system can also be deconstructed. In the biosynthesis of the alkaloid 21R-citrinadin A, a fungal P450 enzyme catalyzes the cleavage of an amide bond within the diazabicyclo[2.2.2]octane core, initiating a transformation into a more complex pentacyclic structure. researchgate.net
The unsubstituted secondary amine (N-5) in this compound is a key site for derivatization. This nitrogen can readily react with electrophiles, allowing for the introduction of a wide variety of substituents. The parent compound, 1,4-diazabicyclo[2.2.2]octane (DABCO), is well-known for its role as a nucleophile, a base, and a catalyst in numerous organic transformations, including protection/deprotection reactions, cycloadditions, and coupling reactions. rsc.orgeurjchem.combenthamscience.com This inherent reactivity is mirrored in the derivatization of the 2,5-diazabicyclo[2.2.2]octane core.
Syntheses of various biologically active compounds, such as kappa-opioid receptor (KOR) agonists, have utilized the derivatization of the N-5 position with groups like a second benzyl group. rsc.org Derivatization is not limited to the nitrogen atoms. While less common, functionalization of the carbon bridgehead positions is also possible, as demonstrated by the synthesis of 2,5-diazabicyclo[2.2.2]octane-3,6-dione-1,4-dicarboxylic acid. rsc.org
Table 2: Examples of Derivatization Reactions
| Position | Reaction Type | Example Reagent | Product Type | Reference |
|---|---|---|---|---|
| N-5 | Alkylation | Benzyl bromide | N,N'-Disubstituted derivative | rsc.org |
| N-5 | Acylation | Acetyl chloride | N-Acyl derivative | uu.nl |
| C-1, C-4 | Carboxylation | (Not specified) | Dicarboxylic acid derivative | rsc.org |
Stereochemical Aspects in the Reactions of this compound
The 2,5-diazabicyclo[2.2.2]octane core is chiral, possessing stereocenters at the bridgehead carbons (C-1 and C-4). The stereochemistry of this rigid scaffold plays a crucial role in directing the course of its reactions and determining the biological activity of its derivatives.
The synthesis of enantiomerically pure 2,5-diazabicyclo[2.2.2]octanes often starts from chiral precursors, such as amino acids. For example, a Dieckmann-analogous cyclization of derivatives of (S)-aspartate has been used to construct the bicyclic system with high diastereoselectivity. researchgate.net The stereochemical outcome of such cyclizations can be influenced by the formation of chelated intermediates. researchgate.net
Once formed, the defined stereochemistry of the bicyclic core can influence further reactions. In the synthesis of KOR agonists, the relative stereochemistry of substituents on the core was found to be critical for receptor affinity and activity. rsc.org For example, the (S,R,S)-configured 2,5-dibenzyl substituted derivative showed significantly higher affinity than other stereoisomers. rsc.org This demonstrates that the rigid, three-dimensional structure of the diazabicyclo[2.2.2]octane scaffold presents a distinct spatial arrangement of functional groups, which is key to its interaction with biological targets and can direct the approach of reagents in chemical reactions. The absolute configuration of derivatives has been established through methods like X-ray crystallography and by chemical correlation to known compounds. rsc.org
Development of Derivatives and Structure Activity Relationship Sar Methodologies
Rational Design and Synthesis of Substituted Benzyl (B1604629) 2,5-Diazabicyclo[2.2.2]octane-2-carboxylate Analogues
The rational design of derivatives of Benzyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate is often guided by the goal of creating conformationally constrained ligands for specific biological targets, such as G-protein coupled receptors. A notable application of this scaffold is in the development of kappa-opioid receptor (KOR) agonists. The design strategy involves the stereoselective synthesis of the bicyclic core to orient substituents in a precise three-dimensional arrangement, thereby mimicking the bioactive conformation of more flexible ligands.
A key synthetic strategy for constructing the 2,5-diazabicyclo[2.2.2]octane core is the Dieckmann-analogous cyclization. researchgate.netrsc.org This intramolecular condensation reaction is a powerful tool for forming the bicyclic ring system. The synthesis often commences from chiral starting materials, such as (S)- or (R)-aspartate, to ensure the desired stereochemistry in the final products. researchgate.net The benzyl carboxylate group not only serves as a protecting group for the nitrogen atom but can also be a handle for further synthetic modifications or can be removed at a later stage to introduce other functionalities.
For instance, in the synthesis of KOR agonists, a pyrrolidino moiety can be introduced at the 7-position of the 2,5-diazabicyclo[2.2.2]octane scaffold. rsc.org The synthetic route may involve the formation of a piperazine-2-one intermediate, followed by the crucial Dieckmann-analogous cyclization to yield the bicyclic ketone. Subsequent reductive amination allows for the introduction of the desired amine substituent. The benzyl group on the second nitrogen atom can be varied to explore its influence on receptor affinity and selectivity.
Conformational Analysis and Restriction in 2,5-Diazabicyclo[2.2.2]octane Scaffolds
The 2,5-diazabicyclo[2.2.2]octane scaffold imparts a high degree of conformational rigidity to the molecules in which it is incorporated. This rigid structure is a key feature in the design of potent and selective ligands, as it reduces the entropic penalty upon binding to a receptor. The bicyclic system locks the relative positions of the two nitrogen atoms and any substituents attached to the carbon skeleton.
In the context of KOR agonists, the dihedral angle of the ethylenediamine (B42938) pharmacophore is believed to be a critical determinant of receptor affinity. rsc.org The 2,5-diazabicyclo[2.2.2]octane framework serves to fix this dihedral angle, allowing for a systematic investigation of the optimal geometry for receptor binding. For example, certain stereoisomers of 2,5-dibenzyl substituted 7-pyrrolidino-2,5-diazabicyclo[2.2.2]octanes have been found to adopt a dihedral angle of approximately 160° for the KOR pharmacophoric ethylenediamine system. rsc.org This enforced conformation, which differs significantly from that of flexible KOR agonists, has surprisingly led to high receptor affinity, highlighting the importance of conformational restriction in exploring novel binding modes.
Modulation of Molecular Interactions through Structural Variations in this compound Derivatives
The systematic structural modification of derivatives of this compound allows for the fine-tuning of their molecular interactions with biological targets, leading to improvements in affinity and selectivity. Structure-activity relationship (SAR) studies have demonstrated that the nature and stereochemistry of substituents on the bicyclic scaffold play a crucial role in determining biological activity.
In the development of KOR agonists based on this scaffold, the substituents on both nitrogen atoms have been shown to significantly impact receptor binding. For example, replacing one of the benzyl groups with other aromatic or aliphatic moieties can modulate the affinity and selectivity profile. The stereochemical orientation of substituents is also of paramount importance.
The following interactive data table summarizes the binding affinities of selected 2,5-dibenzyl substituted 7-pyrrolidino-2,5-diazabicyclo[2.2.2]octane derivatives for the kappa-opioid receptor (KOR), mu-opioid receptor (MOR), and delta-opioid receptor (DOR).
| Compound | Stereoisomer | KOR Kᵢ (nM) | MOR Kᵢ (nM) | DOR Kᵢ (nM) | KOR/MOR Selectivity | KOR/DOR Selectivity |
| 16a | (S,R,S) | 31 | 248 | 155 | 8 | 5 |
| 16a | (R,S,R) | 74 | >10000 | >10000 | >135 | >135 |
As shown in the table, the (S,R,S)-stereoisomer of compound 16a exhibits the highest affinity for the KOR with a Kᵢ value of 31 nM. rsc.org It also displays moderate selectivity over the MOR (8-fold) and DOR (5-fold). rsc.org In contrast, the (R,S,R)-stereoisomer has a lower affinity for the KOR and significantly higher selectivity over the other opioid receptor subtypes. rsc.org These findings underscore the critical role of stereochemistry in dictating the molecular interactions between the ligand and the receptor binding pocket. The benzyl groups in these derivatives likely engage in hydrophobic and/or π-stacking interactions within the receptor, and their specific orientation, as dictated by the rigid bicyclic core, is key to achieving high-affinity binding.
Applications in Advanced Organic Synthesis and Chemical Biology Research
Benzyl (B1604629) 2,5-Diazabicyclo[2.2.2]octane-2-carboxylate as a Versatile Chemical Building Block
Benzyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate is a highly useful intermediate in organic synthesis. The benzyl carbamate (B1207046) moiety provides a stable protecting group for one of the nitrogen atoms, allowing for selective functionalization of the second nitrogen. This differential protection is crucial for the controlled, stepwise synthesis of more complex molecules.
The core 2,5-diazabicyclo[2.2.2]octane structure can be synthesized through various methods, including Dieckmann-analogous cyclizations. For instance, starting from (S)-aspartate, a multi-step synthesis can yield the bicyclic core, although the formation of the strained bicyclo[2.2.2]octane system can be challenging. researchgate.net The benzyl ester group in compounds like rel-(1R,4R)-Benzyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate enhances its utility as a pharmaceutical intermediate. chemsrc.com
The chemical reactivity of this building block includes modifications at the unprotected nitrogen, cleavage of the benzyl carbamate to liberate the second amine, and reactions involving the bicyclic framework itself. These transformations enable the incorporation of the diazabicyclooctane unit into a wide array of molecular structures.
Design and Synthesis of Conformationally Constrained Scaffolds for Chemical Biology
The rigid nature of the 2,5-diazabicyclo[2.2.2]octane scaffold is a highly desirable feature in the design of bioactive molecules. By restricting the conformational flexibility of a molecule, researchers can more accurately probe its interactions with biological targets, such as receptors and enzymes. This "rigidification" strategy can lead to enhanced binding affinity and selectivity.
An important application of this principle is in the development of κ-opioid receptor (KOR) agonists. rsc.orgresearchgate.net It has been proposed that the affinity for the KOR is dependent on the dihedral angle of an ethylenediamine (B42938) pharmacophore. rsc.orgresearchgate.net The 2,5-diazabicyclo[2.2.2]octane framework provides a rigid scaffold to lock this dihedral angle, allowing for a systematic investigation of the structure-activity relationship. rsc.orgresearchgate.net For example, stereoselective syntheses have been developed to produce conformationally restricted KOR agonists based on this scaffold, leading to compounds with high affinity and selectivity. rsc.orgresearchgate.net
The synthesis of these constrained scaffolds often involves key steps such as Dieckmann-analogous cyclizations to form the bicyclic core. rsc.orgresearchgate.net The strategic placement of substituents on the diazabicyclooctane ring allows for the precise orientation of pharmacophoric elements, leading to optimized interactions with the target receptor.
Strategic Use in Combinatorial Chemistry and Scaffold Diversity Generation
Diversity-oriented synthesis (DOS) is a powerful strategy for exploring chemical space and discovering new bioactive compounds. The 2,5-diazabicyclo[2.2.2]octane scaffold is an excellent starting point for DOS due to its rigid three-dimensional structure and the presence of two nitrogen atoms that can be differentially functionalized.
Starting with this compound, a library of diverse compounds can be generated. The unprotected nitrogen can be acylated, alkylated, or used in other coupling reactions to introduce a first point of diversity. Subsequent removal of the benzyl carbamate protecting group reveals a second nitrogen atom that can be similarly functionalized, leading to a wide range of disubstituted derivatives. This stepwise approach allows for the systematic generation of a library of compounds with diverse functionalities and spatial arrangements.
The parent compound, 1,4-diazabicyclo[2.2.2]octane (DABCO), is known to be a useful scaffold in the synthesis of piperazine (B1678402) derivatives, which are important in medicinal chemistry. researchgate.net By analogy, the 2,5-diazabicyclo[2.2.2]octane core of the title compound can be seen as a constrained and stereochemically defined platform for generating novel piperazine-like structures for screening in drug discovery programs. researchgate.net
Catalytic Applications and Ligand Design Incorporating Diazabicyclo[2.2.2]octane Units
The 1,4-diazabicyclo[2.2.2]octane (DABCO) framework is well-established as a versatile catalyst in a multitude of organic reactions, including the Baylis-Hillman reaction, Knoevenagel condensation, and various multicomponent reactions. eurjchem.comeurjchem.comeurekaselect.comresearchgate.nettandfonline.combenthamscience.comresearchgate.net Its catalytic activity stems from its basic and nucleophilic nature. benthamscience.comcymitquimica.com
While this compound itself is not typically used directly as a catalyst due to the protecting group, the core 2,5-diazabicyclo[2.2.2]octane structure is a valuable component in the design of more complex chiral ligands and organocatalysts. The rigid bicyclic structure can impart a well-defined stereochemical environment around a catalytic center.
For instance, chiral diamines are classic scaffolds for asymmetric catalysis. nih.gov The cis-2,5-diaminobicyclo[2.2.2]octane scaffold has been synthesized and used to create "salen" type ligands for transition metal complexes. nih.gov The benzyl carbamate group in the title compound serves as a convenient handle for the synthesis of such ligands. Following modification of the free amine, the benzyl group can be removed to allow for the introduction of a second ligating arm, leading to chiral bidentate or polydentate ligands.
Role in Synthetic Approaches to Complex Natural Products and their Analogues
The bicyclo[2.2.2]diazaoctane ring system is a core structural feature in a diverse family of prenylated indole (B1671886) alkaloids, which exhibit a range of potent biological activities, including antitumor, insecticidal, and anthelmintic properties. nih.govrsc.orgnih.gov Notable examples of natural products containing this scaffold include the paraherquamides and stephacidins. nih.govrsc.org
The synthesis of these complex natural products represents a significant challenge in organic chemistry. The 2,5-diazabicyclo[2.2.2]octane framework provides a key strategic element in the total synthesis of these molecules. Various synthetic strategies have been developed to construct this core, including intramolecular SN2' cyclizations, biomimetic Diels-Alder reactions, and radical cyclizations. nih.govrsc.org
Computational and Theoretical Investigations of Benzyl 2,5 Diazabicyclo 2.2.2 Octane 2 Carboxylate
Quantum Chemical Calculations and Reaction Mechanism Elucidation
Quantum chemical calculations are instrumental in understanding the intricate details of reaction mechanisms involving the 2,5-diazabicyclo[2.2.2]octane scaffold. For instance, the synthesis of this bicyclic system can involve complex cyclization reactions. researchgate.net Theoretical calculations can model the transition states and intermediates of such reactions, helping to explain observed stereoselectivities and yields.
One area of investigation is the Dieckmann-analogous cyclization used to form the 2,5-diazabicyclo[2.2.2]octane core. researchgate.net Computational studies can elucidate the energetics of the cyclization process, explaining why the formation of the strained bicyclo[2.2.2]octane system might have a lower yield compared to less strained bicyclic systems. researchgate.net
Furthermore, the reactivity of the diazabicyclo[2.2.2]octane core can be explored. For example, in the related 1,4-diazabicyclo[2.2.2]octane (DABCO), computational methods have been used to study its role as a catalyst in various organic reactions. eurjchem.com These studies can provide insights into the nucleophilicity of the nitrogen atoms and how substituents, such as the benzyl (B1604629) carboxylate group, might modulate this reactivity. While direct quantum chemical studies on Benzyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate are not widely published, the principles from studies on similar structures are applicable.
Recent research has also explored the conversion of 3,8-diazabicyclo[3.2.1]octanes to 2,5-diazabicyclo[2.2.2]octanes via a Wagner-Meerwein rearrangement. nih.govacs.org Quantum chemical calculations can be pivotal in mapping the potential energy surface of such rearrangements, identifying the transition state structures, and calculating the activation energies, thereby providing a detailed mechanistic understanding of how the this compound scaffold could be formed from isomeric precursors. nih.govacs.org
Molecular Modeling and Conformational Landscape Analysis
The rigid bicyclic structure of 2,5-diazabicyclo[2.2.2]octane derivatives makes them interesting scaffolds for designing conformationally restricted molecules with specific biological activities. rsc.orgresearchgate.net Molecular modeling is a key tool for analyzing the conformational landscape of these molecules.
For derivatives of 2,5-diazabicyclo[2.2.2]octane, molecular dynamics simulations have been employed to understand their binding to biological targets, such as the σ1 receptor. researchgate.net These simulations can predict the preferred binding poses and interactions with amino acid residues in the receptor's binding site.
In the context of designing kappa-opioid receptor (KOR) agonists, the conformational rigidity of the 2,5-diazabicyclo[2.2.2]octane scaffold is a significant feature. rsc.orgresearchgate.net Molecular modeling studies have investigated the dihedral angle of the crucial ethylenediamine (B42938) pharmacophore within this rigid framework. rsc.orgresearchgate.net These computational analyses help in correlating the conformation of the molecule with its biological activity. For example, a study on KOR agonists based on this scaffold found that a derivative with a specific stereochemistry exhibited high affinity, even though its ethylenediamine dihedral angle was significantly different from that of more flexible, potent agonists. rsc.orgresearchgate.net This highlights the predictive power of molecular modeling in understanding structure-activity relationships.
Prediction of Chemical Reactivity and Selectivity
Computational methods can be used to predict the chemical reactivity and selectivity of this compound. Reactivity indices, such as frontier molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and Fukui functions, can be calculated to identify the most reactive sites in the molecule.
For instance, the nitrogen atoms in the 2,5-diazabicyclo[2.2.2]octane core are expected to be the primary sites for nucleophilic attack. The presence of the electron-withdrawing benzyl carboxylate group at the 2-position will likely influence the nucleophilicity of the adjacent nitrogen atom compared to the nitrogen at the 5-position. Computational calculations can quantify this difference in reactivity.
In reactions where multiple products can be formed, computational chemistry can predict the selectivity. For example, in acylation or alkylation reactions, calculations can determine the relative activation energies for the reaction at each of the nitrogen atoms, thereby predicting the major product. The steric hindrance around the nitrogen atoms, imposed by the bicyclic framework and the benzyl carboxylate group, can also be modeled to understand its impact on selectivity.
Future Research Directions and Perspectives for Benzyl 2,5 Diazabicyclo 2.2.2 Octane 2 Carboxylate
Innovations in Synthesis and Derivatization Methodologies
Future efforts in the synthesis of the 2,5-diazabicyclo[2.2.2]octane core will likely focus on improving the efficiency and versatility of existing methods and developing entirely new synthetic pathways.
A key established method is a variation of the Dieckmann cyclization, which utilizes a strong base for deprotonation and subsequent trapping of the intermediate hemiketal anion with trimethylsilyl (B98337) chloride (TMSCl). researchgate.net This "Dieckmann-analogous" cyclization has proven effective for creating the strained bicyclo[2.2.2]octane system from piperazinedione precursors derived from amino acids like (S)-aspartate. researchgate.net However, the yields can be modest due to the high energy and conformational constraints of the target system. researchgate.net Innovations may arise from:
Catalyst Development: Exploring new catalyst systems to improve the efficiency and diastereoselectivity of the cyclization step.
Flow Chemistry: Implementing continuous flow processes could potentially improve reaction yields and safety by allowing for precise control over reaction parameters and rapid trapping of unstable intermediates.
Alternative Cyclization Strategies: Investigating other intramolecular cyclization reactions or multicomponent reactions that can assemble the bicyclic core in fewer steps and with higher atom economy.
Derivatization of the Benzyl (B1604629) 2,5-diazabicyclo[2.2.2]octane-2-carboxylate scaffold is essential for creating libraries of compounds for screening and structure-activity relationship (SAR) studies. The molecule offers two distinct nitrogen atoms for functionalization:
The N5 nitrogen is a secondary amine, readily available for alkylation, acylation, arylation, and other standard amine chemistries.
The N2 nitrogen is protected by a benzyloxycarbonyl (Cbz) group, which can be selectively removed via hydrogenolysis. This unmasks a second secondary amine, allowing for sequential or differential functionalization at both nitrogen centers.
Future research will focus on developing more sophisticated derivatization techniques to introduce chemical diversity and complexity. This includes stereoselective methods to install substituents on the carbon skeleton and the development of orthogonal protection strategies to allow for precise, regioselective modification of the scaffold.
| Synthetic Strategy | Key Features | Potential Innovations |
| Dieckmann-Analogous Cyclization | Employs strong base and TMSCl trapping; starts from chiral amino acids. researchgate.net | New catalysts, flow chemistry implementation, microwave-assisted synthesis. |
| [4+2] Cycloaddition | Builds the bicyclic core through a cycloaddition reaction involving pyrazin-2(1H)-ones. researchgate.net | Exploration of novel dienophiles and dienes, asymmetric catalysis. |
| N5-Derivatization | Standard functionalization of the secondary amine (e.g., alkylation, acylation). | Use of novel coupling partners, late-stage functionalization techniques. |
| N2-Derivatization | Requires deprotection of the Cbz group followed by functionalization. | Development of milder deprotection methods, orthogonal protecting group strategies. |
Exploration of Novel Chemical Transformations and Reactivity Patterns
The unique, strained structure of the 2,5-diazabicyclo[2.2.2]octane core imparts distinct reactivity that is a fertile ground for future exploration.
Recent studies have shown that the 2,5-diazabicyclo[2.2.2]octane system can be formed via a skeletal rearrangement of the related 3,8-diazabicyclo[3.2.1]octane framework. acs.orgnih.gov This Wagner-Meerwein type rearrangement can be a key step in domino reactions that rapidly build molecular complexity. acs.org Future investigations could focus on:
Controlling Rearrangements: Developing a deeper understanding of the factors that govern this rearrangement to selectively favor either the [2.2.2] or [3.2.1] isomer.
Tandem Reactions: Designing novel tandem reactions that are initiated by the formation of the bicyclic scaffold, using its inherent strain to drive subsequent transformations.
Aza-Diels-Alder Reactions: Further exploring the formation of the 2,5-diazabicyclo[2.2.2]octane system through aza-Diels-Alder type processes, which could provide alternative and potentially more direct routes to the core structure. acs.orgnih.gov
Additionally, research into the enzymatic processing of this scaffold is a promising avenue. The discovery of fungal enzymes capable of deconstructing the 2,5-diazabicyclo[2.2.2]octane ring during the biosynthesis of natural products like citrinadin A opens the door to biocatalytic applications. nih.gov Future work could involve harnessing these enzymes or engineering new ones for synthetic purposes, such as selective ring-opening reactions or late-stage functionalization of complex molecules.
Expanding the Scope of Applications in Chemical Research
While the primary application of this scaffold has been in medicinal chemistry, its unique properties suggest potential in other areas of chemical research.
In medicinal chemistry , the compound serves as a rigid scaffold for designing ligands that target specific receptors. Its derivatives have been successfully developed as high-affinity ligands for sigma-1 (σ1) receptors, showing potential as antitumor agents that induce apoptosis. researchgate.netnih.gov Other derivatives have been synthesized as conformationally restricted agonists for the kappa-opioid receptor (KOR). rsc.org Future work will undoubtedly expand this scope to other receptors and biological targets where conformational rigidity can enhance binding affinity and selectivity.
The field of asymmetric catalysis represents a significant opportunity. The C2-symmetric backbone of certain 2,5-diazabicyclo[2.2.2]octane derivatives makes them attractive candidates for development as chiral ligands for transition metal catalysts or as organocatalysts. The rigid structure can create a well-defined chiral pocket around a metal center, potentially leading to high levels of enantioselectivity in catalytic transformations. Research in this area would involve synthesizing chiral derivatives and evaluating their performance in a range of asymmetric reactions.
| Application Area | Current Status | Future Opportunities |
| Medicinal Chemistry | Scaffold for σ1 receptor antagonists and KOR agonists. nih.govrsc.org | Targeting new receptors, developing CNS-active agents, use in PROTACs. |
| Asymmetric Catalysis | Scaffold recognized as a potential rigid base or ligand. | Development as chiral ligands for transition metals, application as organocatalysts. |
| Materials Science | Unexplored. | Incorporation into metal-organic frameworks (MOFs) or polymers for novel properties. |
Integration of Advanced Computational and Experimental Approaches
The synergy between computational modeling and advanced experimental techniques is crucial for accelerating research on Benzyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate and its derivatives.
Computational chemistry has already proven invaluable. Molecular dynamics simulations have been used to model the binding of 2,5-diazabicyclo[2.2.2]octane-based ligands to a 3D homology model of the σ1 receptor. researchgate.netnih.gov These simulations have successfully correlated calculated free binding energies with experimentally determined binding affinities (Ki values), helping to elucidate key ligand-receptor interactions. nih.gov Density Functional Theory (DFT) calculations have been instrumental in understanding the reaction mechanisms of the skeletal rearrangement from the [3.2.1] to the [2.2.2] bicyclic system, assessing the feasibility of different pathways. acs.orgnih.gov Future computational work will likely involve:
Virtual Screening: High-throughput virtual screening of computationally designed libraries of derivatives to identify promising candidates for synthesis.
Mechanism Prediction: In-depth DFT and ab initio calculations to predict novel reactivity patterns and guide the design of new chemical transformations.
Spectroscopic Prediction: Calculating NMR, IR, and other spectroscopic data to aid in the characterization of new, complex derivatives.
Advanced experimental approaches are essential for validating computational predictions and providing definitive structural information. X-ray crystallography is the gold standard for unambiguously determining the three-dimensional structure and stereochemistry of these rigid molecules. acs.org Advanced NMR techniques, such as 2D correlation spectroscopy (e.g., HMBC), are critical for distinguishing between constitutional isomers and confirming connectivity in solution. acs.org Future research will continue to rely heavily on these techniques, alongside others like chiral chromatography for separating enantiomers and high-resolution mass spectrometry for precise molecular formula determination.
| Technique | Application in Research | Future Integration |
| Molecular Dynamics | Modeling ligand-receptor binding and calculating binding energies. researchgate.netnih.gov | Guiding rational drug design, predicting off-target effects. |
| Density Functional Theory (DFT) | Elucidating reaction mechanisms and assessing pathway feasibility. acs.orgnih.gov | Predicting new reactions, designing novel catalysts. |
| X-ray Crystallography | Unambiguous determination of solid-state structure and stereochemistry. acs.org | Co-crystallization with target proteins to visualize binding modes. |
| Advanced NMR | Structural elucidation and isomer differentiation in solution. acs.org | In-situ reaction monitoring, conformational analysis using NOE. |
Q & A
Q. What are the key considerations for synthesizing Benzyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate, and how can impurities be minimized during its preparation?
The synthesis typically involves protecting the diazabicyclo core with a benzyloxycarbonyl group. A common precursor is tert-butyl-protected 2,5-diazabicyclo[2.2.2]octane derivatives (e.g., CAS 1240782-81-3 or 944238-89-5), where the tert-butyl group is selectively deprotected to introduce the benzyl carboxylate moiety . Impurities often arise from incomplete deprotection or stereochemical mismatches. Purification via column chromatography (using polar solvents like ethyl acetate/hexane) or recrystallization (from ethanol/water mixtures) is recommended. Monitoring by TLC and HPLC-MS ensures purity >95% .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- NMR : H and C NMR confirm the bicyclic framework and benzyl ester substitution. Key signals include the bicyclic bridgehead protons (δ 3.5–4.2 ppm) and aromatic protons (δ 7.2–7.4 ppm) .
- X-ray Crystallography : SHELX software (e.g., SHELXL) is widely used to resolve stereochemistry and validate bond angles/distances, critical for confirming the diazabicyclo[2.2.2]octane geometry .
- HRMS : Exact mass analysis (e.g., m/z 212.289 for CHNO) ensures molecular formula accuracy .
Q. How does the 2,5-diazabicyclo[2.2.2]octane core influence the compound’s reactivity in catalytic or medicinal chemistry applications?
The rigid bicyclic structure enhances steric control in asymmetric catalysis and stabilizes transition states in ring-opening reactions. The tertiary amines at positions 2 and 5 act as Lewis bases, facilitating nucleophilic substitutions or coordination to metal catalysts . In medicinal contexts, the core improves metabolic stability and bioavailability by restricting conformational flexibility .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions between computational predictions and empirical data for this compound’s reactivity?
Discrepancies often arise from solvent effects or incomplete DFT modeling of the bicyclic system. To address this:
- Perform solvent-correlated DFT calculations (e.g., using COSMO-RS) to account for solvation .
- Validate with kinetic studies (e.g., monitoring reaction progress via in situ IR or F NMR for fluorinated analogs) .
- Compare crystallographic data (bond lengths/angles) with computational geometries to refine force fields .
Q. How can enzymatic cleavage of the 2,5-diazabicyclo[2.2.2]octane system be leveraged for prodrug activation or targeted drug delivery?
Fungal P450 enzymes (e.g., CtdY) selectively cleave the amide bond in the diazabicyclo system, enabling controlled release of active metabolites. For prodrug design:
Q. What are the challenges in scaling up the synthesis of enantiopure this compound, and how can they be mitigated?
Scalability issues include:
- Stereochemical Drift : Use chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective catalysis (e.g., Ru-BINAP complexes) .
- Low Yields in Deprotection : Optimize reaction conditions (e.g., TFA/CHCl for tert-butyl removal) and employ flow chemistry for consistent mixing .
- Purification Costs : Switch from column chromatography to crystallization-driven purification using heptane/ethyl acetate gradients .
Q. How do structural modifications (e.g., fluorination or deuteriation) impact the compound’s pharmacokinetic and thermodynamic properties?
- Fluorination : Increases metabolic stability and lipophilicity (e.g., 7,7-difluoro analogs, CAS 2832471-05-1) but may reduce solubility. Assess via logP measurements and PAMPA assays .
- Deuteriation : Slows hepatic clearance (e.g., benzyl-d chloride, CAS 68661-11-0) by stabilizing C-D bonds against CYP450 oxidation. Validate using in vitro microsomal assays .
- Thermodynamic Profiling : DSC/TGA analysis quantifies melting points and thermal stability changes .
Methodological Resources
- Crystallography : SHELX suite (SHELXL for refinement, SHELXD for phase solution) is essential for structural validation .
- Synthetic Protocols : Refer to tert-butyl-protected intermediates (CAS 944238-89-5) for scalable routes .
- Enzymatic Studies : Use fungal CtdY P450 for mechanistic insights into bicyclic core cleavage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
